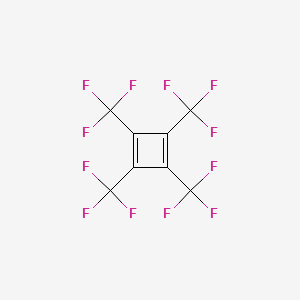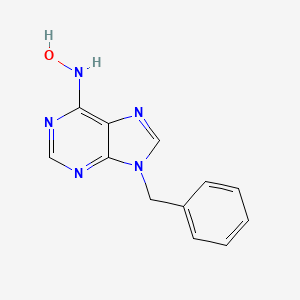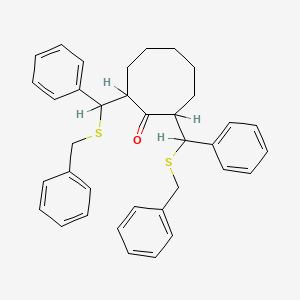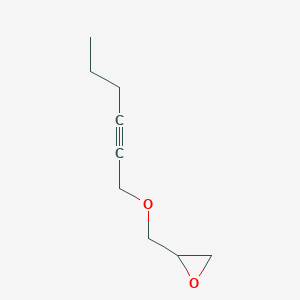
5-Phenylpentyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpentyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 5-phenylpentanol and 2-methylprop-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 5-phenylpentanol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Phenylpentyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism by which 5-Phenylpentyl 2-methylprop-2-enoate exerts its effects largely depends on the type of reaction it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to form 5-phenylpentanol and 2-methylprop-2-enoic acid. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpentyl acetate: Another ester with a similar structure but different reactivity and applications.
2-Methylprop-2-enoic acid esters: A class of compounds with varying alkyl groups attached to the ester moiety.
Uniqueness
5-Phenylpentyl 2-methylprop-2-enoate is unique due to its specific combination of a phenyl group and a 2-methylprop-2-enoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
42861-07-4 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
5-phenylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-13(2)15(16)17-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 |
Clé InChI |
RXPPWNDYCIQFQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)





![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)



![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

